Oncinotine
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Overview
Description
Oncinotine is a natural product found in Oncinotis tenuiloba with data available.
Scientific Research Applications
Synthesis of Oncinotine
Oncinotine and its analog neooncinotine have been synthesized using efficient ring-closing metathesis reactions, utilizing components like 2-allylpiperidine, 9-decenoic acid, and diamines. This synthesis highlights oncinotine's chemical structure and its potential as a natural alkaloid for further research (Hou, Cheng, & Wang, 2004).
Nitrogen Compound Metabolism Studies
While not directly on oncinotine, research by Professor John William Gorrod includes the metabolic study of nitrogen-containing drugs and xenobiotics, providing insights into how similar compounds like oncinotine could be metabolized and interact in biological systems (Ulgen & Sevinc, 2017).
Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) studies the correlation between drug response and genetic variation, which can be relevant to oncinotine's applications in pharmacogenetics, especially concerning nitrogen-containing compounds (Giacomini et al., 2007).
Translational Modeling in Oncology
Mathematical modeling in oncology is crucial for predicting the clinical efficacy and toxicity of antineoplastic agents, which could be relevant for oncinotine if explored as a potential cancer treatment (Zhu, 2018).
Carcinogenicity Studies
While not directly related to oncinotine, studies on the carcinogenicity of various substances, such as red and processed meat, provide a framework for understanding how oncinotine might be investigated for its potential carcinogenic or anticarcinogenic properties (Bouvard et al., 2015).
properties
CAS RN |
21008-79-7 |
---|---|
Product Name |
Oncinotine |
Molecular Formula |
C23H45N3O |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(17R)-5-(4-aminobutyl)-1,5-diazabicyclo[15.4.0]henicosan-6-one |
InChI |
InChI=1S/C23H45N3O/c24-17-10-12-19-26-21-13-20-25-18-11-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |
InChI Key |
BMGOFEXYTOOWHE-JOCHJYFZSA-N |
Isomeric SMILES |
C1CCCCCC(=O)N(CCCN2CCCC[C@H]2CCCC1)CCCCN |
SMILES |
C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |
Canonical SMILES |
C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |
synonyms |
oncinotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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